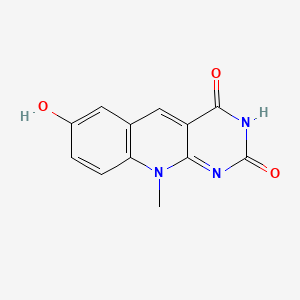

7-Hydroxy-10-methyl-5-deazaisoalloxazine

Description

Structure

3D Structure

Properties

CAS No. |

73077-67-5 |

|---|---|

Molecular Formula |

C12H9N3O3 |

Molecular Weight |

243.22 g/mol |

IUPAC Name |

7-hydroxy-10-methylpyrimido[4,5-b]quinoline-2,4-dione |

InChI |

InChI=1S/C12H9N3O3/c1-15-9-3-2-7(16)4-6(9)5-8-10(15)13-12(18)14-11(8)17/h2-5,16H,1H3,(H,14,17,18) |

InChI Key |

RRSLPDHMIFZYOL-UHFFFAOYSA-N |

SMILES |

CN1C2=C(C=C(C=C2)O)C=C3C1=NC(=O)NC3=O |

Canonical SMILES |

CN1C2=C(C=C(C=C2)O)C=C3C1=NC(=O)NC3=O |

Other CAS No. |

73077-67-5 |

Synonyms |

7-hydroxy-10-methyl-5-deazaisoalloxazine |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization Strategies for 7 Hydroxy 10 Methyl 5 Deazaisoalloxazine

Established Synthetic Pathways for the Core 7-Hydroxy-10-methyl-5-deazaisoalloxazine Scaffold

The construction of the tricyclic pyrimido[4,5-b]quinoline skeleton of this compound can be achieved through several established synthetic routes. These methods primarily involve the condensation and cyclization of appropriately substituted pyrimidine (B1678525) and benzene (B151609) ring precursors.

Condensation Reactions Utilizing Pyrimidine Precursors

A prevalent and versatile method for the synthesis of the 5-deazaisoalloxazine core involves the condensation of a substituted pyrimidine with a suitable benzene derivative. nih.gov One of the key starting materials from the pyrimidine family is 6-chlorouracil (B25721) or its N-alkylated derivatives. rsc.orgrsc.org For the synthesis of this compound, a plausible approach involves the condensation of 6-chloro-3-methyluracil (B41288) with 3-amino-N-methylaniline. The reaction typically proceeds by nucleophilic substitution of the chloro group on the pyrimidine by the amino group of the aniline (B41778) derivative, followed by an intramolecular cyclization to form the final tricyclic system.

Another widely used pyrimidine precursor is barbituric acid. nih.gov Three-component one-pot reactions involving barbituric acid, an appropriate aldehyde, and an aniline derivative provide a straightforward route to functionalized pyrimido[4,5-b]quinoline-2,4(1H,3H)-diones. nih.gov This approach offers the advantage of readily available starting materials and allows for the introduction of substituents on the benzene ring. nih.gov

The following table summarizes key pyrimidine precursors used in the synthesis of 5-deazaflavin scaffolds.

| Pyrimidine Precursor | General Reaction Type | Reference |

| 6-Chlorouracils | Condensation with amino compounds | rsc.orgrsc.org |

| Barbituric Acid | Three-component condensation | nih.govnih.gov |

| 6-(N-substituted)aminopyrimidines | Cyclization with one-carbon reagents | nih.gov |

| 6-Chloro-5-formylpyrimidines | Condensation with anilines | nih.gov |

Cyclization Approaches Involving Quinoline (B57606) Derivatives

Alternatively, the synthesis can commence from a pre-formed quinoline ring system, followed by the construction of the pyrimidine ring. Convergent synthetic strategies often involve the use of C2/C3-functionalized hydroquinoline derivatives. nih.gov These can react with various reagents such as urea, guanidine (B92328), or isothiocyanates to build the pyrimidine ring. nih.gov For instance, a 2-chloroquinoline-3-carbonitrile (B1354263) can undergo amination and subsequent cyclization with guanidine hydrochloride to yield a pyrimido[4,5-b]quinoline-4-one, an analogue of deazaflavins. nih.gov

A notable method involves the condensation of 6-substituted aminouracils with o-halogenobenzaldehydes in a polar aprotic solvent like dimethylformamide (DMF), which leads to the formation of 5-deazaflavins in a single step. rsc.org This approach is particularly useful for accessing a variety of substituted derivatives.

Modern Catalytic and Stereoselective Synthetic Advances

Recent advancements in organic synthesis have introduced catalytic methods for the efficient construction of the pyrimido[4,5-b]quinoline core. Various catalysts have been reported for the multi-component synthesis of these scaffolds, often leading to higher yields and milder reaction conditions. acs.org For example, DABCO (1,4-diazabicyclo[2.2.2]octane) has been utilized as a basic and inexpensive catalyst for the one-pot, multi-component reaction of aryl aldehydes, dimedone, and 6-amino-1,3-dimethyluracil (B104193) under solvent-free conditions. acs.org While not stereoselective in creating the aromatic core, such catalytic methods represent a significant improvement in terms of efficiency and environmental impact.

Directed Synthesis of this compound Derivatives and Analogues

The strategic modification of the this compound scaffold is crucial for developing mechanistic probes and new biologically active compounds.

Design Principles for Mechanistic Probes and Biologically Active Analogues

The design of 5-deazaflavin derivatives is often guided by their intended biological target. For instance, a series of 5-deazaflavin derivatives have been designed as potential anticancer agents. nih.govnih.gov Modifications at the C2 and N10 positions have been explored to enhance antitumor activity. nih.gov The introduction of various substituents, such as aryl groups or heterocyclic moieties, can significantly influence the compound's interaction with biological targets like protein kinases. nih.gov

For developing mechanistic probes, specific functional groups can be introduced. For example, to study redox processes, derivatives with altered redox potentials can be synthesized by introducing electron-donating or electron-withdrawing groups on the aromatic ring. The synthesis of 8-substituted 5-deazaflavins has been shown to cause a bathochromic shift in their absorption spectra, which is useful for photochemical studies. researchgate.net

The following table highlights some design strategies for 5-deazaflavin analogues.

| Design Strategy | Target Application | Key Structural Modifications | Reference |

| Anticancer Agents | Kinase Inhibition | Substitution at C2 and N10 positions with aryl or heterocyclic groups. | nih.govnih.gov |

| Mechanistic Probes | Photochemical Studies | Introduction of substituents at the C8 position to alter spectral properties. | researchgate.net |

| Antitumor Agents | Increased Efficacy | Conjugation with molecules like sialic acid to enhance cellular uptake or targeting. | nih.gov |

Regioselective Functionalization and Substituent Introduction

The regioselective introduction of substituents onto the pre-formed this compound scaffold allows for the fine-tuning of its properties. The pyrimido[4,5-b]quinoline system has multiple positions amenable to functionalization.

One common strategy is the formylation of the pyrimido[4,5-b]quinolinedione ring system using the Vilsmeier-Haack reagent (a mixture of DMF and phosphorus oxychloride). nih.gov This reaction can introduce a formyl group, which can then be used as a handle for further chemical transformations. nih.gov For example, a β-chlorovinylaldehyde functionality can be incorporated, providing a reactive site for the construction of more complex polynuclear heterocycles. nih.gov

The introduction of substituents at the C8 position has been achieved through methods like the oxidative cyclization of 5,5'-arylmethylenebis(6-methylaminouracil) derivatives. researchgate.net This allows for the synthesis of a range of 8-substituted 5-deazaflavins, which can serve as valuable tools for studying structure-activity relationships. researchgate.net

Isotopic Labeling Strategies for Spectroscopic and Mechanistic Investigations

Isotopic labeling is an indispensable tool for elucidating the reaction mechanisms and spectroscopic properties of this compound and its analogs. The incorporation of stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) allows for detailed analysis by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. nih.govsigmaaldrich.com

Strategies for isotopic labeling can be broadly categorized as either uniform or selective. Uniform labeling, where all atoms of a particular element are replaced with their heavy isotope, can be achieved by using commercially available labeled starting materials in the synthesis. For example, the use of ¹³C-labeled glucose or ¹⁵N-labeled ammonium (B1175870) salts as the primary carbon and nitrogen sources in the fermentation media for producing precursors can lead to uniformly labeled compounds. alexotech.comisotope.com

Selective labeling, on the other hand, involves the introduction of an isotope at a specific position in the molecule. This is particularly useful for probing the electronic environment and reactivity of a particular atom. For instance, a ¹³C label could be introduced at the C4a or C5a positions to study the involvement of these positions in chemical reactions. This can be accomplished by synthesizing a precursor molecule with the label already incorporated at the desired position. Deuterium labeling is another powerful technique, especially for mechanistic studies, as it can reveal information about reaction kinetics and the involvement of specific C-H bonds in rate-determining steps. researchgate.netresearchgate.net

In the context of this compound, isotopic labeling is crucial for mechanistic investigations of flavoenzymes where this analog can act as a substitute for the natural flavin cofactor. nih.gov The replacement of the N5 atom with a carbon atom in 5-deazaflavins significantly alters their redox properties, often inhibiting single-electron transfer pathways. researchgate.netnih.gov By using isotopically labeled this compound, researchers can use techniques like photo-CIDNP (photochemically induced dynamic nuclear polarization) spectroscopy to study the electronic structure of radical intermediates and gain insights into the reaction mechanisms. nih.gov

Challenges and Innovations in Scalable Synthesis for Research Applications

Furthermore, the starting materials for the synthesis may not be readily available in large quantities and can be costly. The reaction conditions for some of the steps may also require specialized equipment or careful control, which can add to the complexity and cost of a large-scale synthesis.

Another area of innovation is the development of continuous flow synthesis methods. Flow chemistry offers several advantages over traditional batch synthesis, including better control over reaction parameters, improved safety, and the potential for easier scale-up. By optimizing the reaction conditions in a flow reactor, it may be possible to produce this compound in a more efficient and cost-effective manner. The development of robust and scalable synthetic methods is crucial for making this important research compound more accessible to the scientific community.

Spectroscopic Characterization and Elucidation of Electronic Structure of 7 Hydroxy 10 Methyl 5 Deazaisoalloxazine

Advanced Spectroscopic Techniques for Structural and Electronic Characterization

A comprehensive understanding of 7-Hydroxy-10-methyl-5-deazaisoalloxazine necessitates the use of a suite of advanced spectroscopic methods. These techniques provide a window into the molecule's electronic transitions, atomic connectivity, and functional group composition.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy: Electronic Transitions and Spectral Shifts

Fluorescence Spectroscopy: Quantum Yields, Lifetime Measurements, and Emission Profiles

The fluorescence properties of this compound are intrinsically linked to its electronic structure and excited-state dynamics. For related 5-deazaalloxazine derivatives, fluorescence quantum yields and lifetimes have been determined, providing insight into the de-excitation pathways of the singlet excited state. nih.gov The emission profiles are often influenced by environmental factors such as solvent polarity, with solvatochromic shifts indicating changes in the dipole moment upon excitation. nih.gov The study of related compounds, such as 8-methyl-5-deazaalloxazine and 9-methyl-5-deazaalloxazine, has highlighted the significant role of intermolecular solute-solvent hydrogen bonding in their excited-state behavior. nih.gov It is anticipated that this compound would also exhibit sensitivity to solvent acidity due to the presence of the hydroxyl group. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon (¹³C) Chemical Shifts for Structural Confirmation

NMR spectroscopy is a powerful tool for the definitive structural elucidation of organic molecules. While a complete, experimentally verified assignment of the ¹H and ¹³C NMR spectra for this compound is not available in the provided search results, the expected chemical shifts can be predicted based on the analysis of related heterocyclic systems and the known effects of substituents. researchgate.net

Expected ¹H NMR Spectral Features: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the quinoline (B57606) ring system, with their chemical shifts and coupling patterns providing information about their relative positions. The methyl group protons at the N-10 position would likely appear as a singlet in the upfield region. The hydroxyl proton at the 7-position would present as a broad singlet, the chemical shift of which would be dependent on the solvent and concentration.

For illustrative purposes, a table of expected chemical shift ranges for different types of protons and carbons in a similar chemical environment is provided below.

| Proton Type | Expected ¹H Chemical Shift (ppm) |

| Aromatic-H | 6.5 - 8.5 |

| N-CH₃ | 3.0 - 4.0 |

| OH | Variable, typically 4.0 - 7.0 |

| Carbon Type | Expected ¹³C Chemical Shift (ppm) |

| C=O | 150 - 170 |

| Aromatic-C | 110 - 160 |

| Aromatic-C-OH | 150 - 160 |

| N-CH₃ | 30 - 40 |

Vibrational Spectroscopy (e.g., Infrared, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. For this compound, characteristic vibrational modes would be expected for the carbonyl groups, the N-H and O-H bonds, the C-N bonds, and the aromatic C-C and C-H bonds of the heterocyclic framework. While specific spectra for the title compound are not available, studies on related molecules with similar functional groups can provide a basis for expected vibrational frequencies. sigmaaldrich.com

Expected Vibrational Bands:

C=O stretching: Strong absorption bands in the IR spectrum, typically in the region of 1650-1750 cm⁻¹.

N-H and O-H stretching: Broad bands in the region of 3200-3600 cm⁻¹ in the IR spectrum, indicative of hydrogen bonding.

Aromatic C-H stretching: Bands above 3000 cm⁻¹.

Aromatic C=C stretching: Bands in the 1400-1600 cm⁻¹ region.

C-N stretching: Bands in the 1200-1350 cm⁻¹ region.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a crucial technique for determining the molecular weight and obtaining structural information through fragmentation analysis. The molecular formula of this compound is C₁₂H₉N₃O₃, corresponding to a molecular weight of 243.22 g/mol . nih.gov High-resolution mass spectrometry (HRMS) would be able to confirm this exact mass.

The fragmentation pattern in the mass spectrum would be characteristic of the 5-deazaisoalloxazine core. Common fragmentation pathways for related heterocyclic systems often involve the loss of small neutral molecules such as CO and HCN. The presence of the hydroxyl and methyl groups would also lead to specific fragmentation ions. For instance, the derivatization of compounds with hydroxyl groups is a common strategy to improve their volatility and achieve better separation and fragmentation in gas chromatography-mass spectrometry (GC-MS). researchgate.net

Photophysical Properties and Excited State Dynamics

The photophysical properties of this compound, which encompass all processes occurring after the absorption of light, are of fundamental importance. Studies on related 5-deazaalloxazine and 5-deazaisoalloxazine derivatives have provided insights into their excited-state dynamics. researchgate.netrsc.orgnih.govresearchgate.net

Pathways of Excited State Relaxation and Energy Dissipation

Upon absorption of light, this compound is promoted to an electronically excited state. The subsequent return to the ground state occurs through a series of complex and rapid relaxation pathways. For related heterocyclic systems, such as cytosine derivatives and deazaguanosine, these pathways are known to be highly sensitive to minor structural modifications. nih.govnsf.govchemrxiv.org

The primary relaxation mechanism for deazaflavin analogues typically involves non-radiative decay from the lowest excited singlet state (S₁), which often possesses ππ* character. nih.gov This process, known as internal conversion, is usually highly efficient and occurs on a picosecond or even sub-picosecond timescale. nsf.gov For instance, studies on 7-deazaguanosine (B17050) have proposed a general relaxation mechanism of Lb → La → ¹πσ*(ICT) → S₀, where an intramolecular charge transfer (ICT) state is involved. nsf.govchemrxiv.org

The presence of the 7-hydroxy group can introduce additional complexity and specific relaxation channels. In similar compounds like 7-hydroxycoumarin, light absorption populates a locally excited (LE) first singlet state (S₁, ππ*), which is characterized by extensive non-radiative energy dissipation. researchgate.net This dissipation is sensitive to environmental factors that can modulate the energy levels and interactions of the excited states. researchgate.net Furthermore, the possibility of intersystem crossing to a triplet state (T₁) exists, which can lead to phosphorescence or initiate photochemical reactions, although this is often a less dominant pathway compared to internal conversion in flavin-type molecules. nih.gov The precise lifetimes and quantum yields for this compound depend on the competition between these radiative (fluorescence) and non-radiative (internal conversion, intersystem crossing) decay channels.

Photoreactivity and Photoreduction Mechanisms

Deazaflavin derivatives are known for their significant photoreactivity, often acting as potent photoredox catalysts. beilstein-journals.org A key reaction is photoreduction, where the excited molecule accepts an electron. The one-electron reduction of the deazaflavin core leads to the formation of a radical species. Studies on the closely related compound 8-hydroxy-5-deazaisoalloxazine (HMDI) using pulse radiolysis have shown that its one-electron reduction results in a radical that can exist in four different protolytic (protonated/deprotonated) forms depending on the pH of the solution. nih.gov

The photoreduction process for this compound can be initiated by the excited state abstracting an electron from a suitable donor molecule in its vicinity. The resulting radical anion is a key intermediate. The stability and subsequent reactivity of this radical are influenced by its protonation state, which is in equilibrium with the surrounding medium. nih.gov The pKa values associated with the radical species of HMDI were determined to be 2.3, 6.0, and 10.1, indicating distinct shifts in acidity compared to the ground-state molecule. nih.gov This highlights that the photoreduction mechanism is intricately linked to the acid-base properties of both the ground and radical states of the molecule.

Influence of Environmental Factors (e.g., Solvent Polarity, pH) on Spectroscopic and Photophysical Behavior

The spectroscopic and photophysical properties of this compound are profoundly influenced by its immediate chemical environment, particularly solvent polarity and the pH of aqueous solutions.

Solvent Polarity: In different solvents, the absorption and fluorescence spectra of deazaflavin analogues exhibit shifts in their maxima (solvatochromism). For derivatives like 10-ethyl-5-deaza-isoalloxazine, solvent acidity (the ability of the solvent to donate a hydrogen bond) was found to have a strong influence on its absorption spectra. nih.gov This indicates the importance of intermolecular solute-solvent hydrogen-bonding. nih.gov

For this compound, the 7-hydroxy group is a critical site for such interactions. Studies on analogous 7-hydroxyflavones show that solvatochromic shifts are primarily due to the formation of intermolecular hydrogen bonds between the hydroxyl group and the solvent. mdpi.com These interactions can stabilize the excited state more than the ground state, leading to a bathochromic (red) shift in the emission spectrum in solvents with high hydrogen-bond accepting ability. mdpi.com Conversely, the decay rate via non-radiative pathways can also be highly dependent on the solvent, with changes in polarity affecting the fluorescence quantum yield and lifetime. mdpi.com

pH: The pH of an aqueous solution dictates the protonation state of the molecule, leading to the formation of distinct cationic, neutral, and anionic species, each with unique absorption and emission characteristics. researchgate.netresearchgate.net In highly acidic conditions, the molecule is expected to be protonated, forming a cation. As the pH increases, it deprotonates to a neutral form. At high pH values, further deprotonation of the hydroxyl group and the N(1)-H or N(3)-H positions can occur, forming one or more anions. researchgate.net

For the related 5-deazaalloxazine, the cationic form has an absorption maximum around 331 nm, while the neutral form absorbs at higher wavelengths. researchgate.net The emission spectra show even more dramatic shifts. The cation of 5-deazaalloxazine in its isoalloxazinic form exhibits a red-shifted emission compared to the alloxazinic form of the neutral species. researchgate.net This pH-dependent behavior allows for the characterization of different ionic forms present in solution.

Table 1: Influence of pH on Spectroscopic Maxima of 5-Deazaalloxazine (A structural analogue)

| Ionic Form | pH Range | Absorption Max (λ_abs) | Emission Max (λ_em) |

|---|---|---|---|

| Cation | < 2 | ~331 nm | ~460-500 nm |

| Neutral | 2.5 - 9 | ~380 nm | ~423 nm |

| Anion(s) | > 9 | ~400-420 nm | ~420 nm / ~500 nm |

Data is based on studies of 5-deazaalloxazine and serves as an illustrative example. researchgate.netresearchgate.net

Acid-Base Equilibria and Protonation States in Aqueous Solutions

The acid-base equilibria of this compound in water determine its charge and structure across a wide pH range. These equilibria can be quantified by the acid dissociation constant (Ka), or more conveniently, its logarithmic form, pKa. jackwestin.comlibretexts.orglibretexts.orgfiveable.me

Based on analogues, the molecule undergoes several protonation/deprotonation steps:

Cation ⇌ Neutral + H⁺ (pKa₁): In strongly acidic solutions, the deazaflavin ring is protonated. As the pH rises, it loses a proton to form the neutral species. For 5-deazaalloxazine, the ground state pKa for this equilibrium is approximately 2.0. researchgate.net

Neutral ⇌ Anion + H⁺ (pKa₂): In basic solutions, the neutral molecule can lose a proton. For this compound, this deprotonation could occur at the 7-hydroxy group or the N(3)-H position of the pyrimidine (B1678525) ring.

Anion ⇌ Dianion + H⁺ (pKa₃): At even higher pH values, a second deprotonation can occur to form a dianion. For 5-deazaalloxazine, two different monoanions (alloxazinic and isoalloxazinic) are formed, which then dissociate into a dianion. researchgate.net

The pKa values can differ between the ground state and the excited state. Excited-state pKa* values can be estimated using methods like the Förster cycle or fluorimetric titrations. These values are crucial for understanding how photoexcitation alters the acidity of the molecule. For 5-deazaalloxazine, the pKa* for the cation-neutral equilibrium was estimated to be around 1.4. researchgate.net A study on the one-electron reduced radical of 8-hydroxy-5-deazaisoalloxazine identified three distinct pKa values (2.3, 6.0, and 10.1), corresponding to the equilibria of the radical's different protolytic forms. nih.gov

Table 2: Ground and Excited State pKa Values for Related 5-Deazaalloxazine Derivatives

| Compound | Equilibrium | State | pKa Value | Reference |

|---|---|---|---|---|

| 5-Deazaalloxazine | Cation / Neutral | Ground State (pKa) | ~2.0 | researchgate.net |

| 5-Deazaalloxazine | Cation / Neutral | Excited State (pKa*) | ~1.4 | researchgate.net |

| 8-Hydroxy-5-deazaisoalloxazine Radical | Radical Cation / Radical Neutral | Radical (pKa) | 2.3 ± 0.3 | nih.gov |

| 8-Hydroxy-5-deazaisoalloxazine Radical | Radical Neutral / Radical Anion | Radical (pKa) | 6.0 ± 0.3 | nih.gov |

| 8-Hydroxy-5-deazaisoalloxazine Radical | Radical Anion / Radical Dianion | Radical (pKa) | 10.1 ± 0.3 | nih.gov |

Biochemical Roles and Enzymatic Mechanistic Insights of 7 Hydroxy 10 Methyl 5 Deazaisoalloxazine

7-Hydroxy-10-methyl-5-deazaisoalloxazine as a Unique Flavin Analogue and Cofactor Mimic

This compound is a crucial heterocyclic compound that serves as the chromophoric core of Coenzyme F420. It is recognized as a flavin analogue, sharing a similar three-ring isoalloxazine structure with canonical flavins like riboflavin, flavin mononucleotide (FMN), and flavin adenine (B156593) dinucleotide (FAD). uni-regensburg.de The defining structural difference is the substitution of the nitrogen atom at position 5 (N5) in the isoalloxazine ring with a carbon atom, creating a 5-deazaflavin system. uni-regensburg.de

This seemingly subtle alteration has profound consequences for the molecule's redox chemistry. Standard flavins are versatile redox cofactors capable of participating in one- or two-electron transfer processes, stabilized by a relatively stable semiquinone radical intermediate. uni-regensburg.de In contrast, the C5 substitution in 5-deazaflavins makes the one-electron reduced semiquinone state highly unstable and inaccessible under typical biological conditions. uni-regensburg.denih.gov Consequently, this compound and other 5-deazaflavins function almost exclusively as obligate two-electron carriers, mimicking the hydride transfer chemistry of nicotinamide (B372718) coenzymes (NAD(P)H) rather than the broader redox capabilities of flavins. uni-regensburg.de This unique property makes it an invaluable tool and component in specific biological systems.

Participation in Microbial Metabolic Pathways and Redox Biochemistry

The this compound moiety is the functional heart of Coenzyme F420, a critical electron carrier in a variety of microorganisms, most notably in methanogenic archaea and many species of actinobacteria. nih.govacs.org In these organisms, Coenzyme F420 participates in a wide range of redox reactions essential for primary and secondary metabolism.

In methanogens, Coenzyme F420 is a low-potential electron donor central to the pathway of methanogenesis, where it facilitates key reductive steps. nih.gov For instance, F420-dependent enzymes like methylenetetrahydromethanopterin dehydrogenase catalyze the reversible oxidation of methylenetetrahydromethanopterin, a crucial step in the carbon dioxide reduction pathway to methane (B114726). nih.gov

In actinobacteria, such as Mycobacterium smegmatis, Coenzyme F420 is involved in diverse metabolic pathways, including the biosynthesis of secondary metabolites like tetracyclines and the activation of prodrugs. Furthermore, F420-dependent glucose-6-phosphate dehydrogenase (FGD) provides reduced Coenzyme F420 (F420H2), which is then used by various F420-dependent reductases.

The redox mechanism of 5-deazaflavin systems is fundamentally different from that of true flavins and is centered on the transfer of a hydride ion (H⁻), which consists of a proton and two electrons. uni-regensburg.de The replacement of the electronegative nitrogen at the N5 position with a carbon atom prevents the stabilization of the neutral semiquinone radical that is characteristic of the flavin system.

Therefore, the reduction of the oxidized 5-deazaflavin core proceeds in a single two-electron step to yield the 1,5-dihydro-5-deazaflavin form. This reduced state is a potent hydride donor. In enzymatic reactions, the reduced coenzyme (e.g., F420H2) transfers a hydride directly to an oxidized substrate in a manner analogous to NAD(P)H-dependent dehydrogenases. uni-regensburg.deebi.ac.uk This obligate two-electron chemistry is crucial for the specific metabolic niches where Coenzyme F420 is employed, providing a high-energy reducing equivalent for challenging biochemical transformations. The process is a direct hydride transfer, a mechanism studied extensively in other enzymatic systems. nih.govfrontiersin.org

Table 1: Comparison of Flavin and 5-Deazaflavin Redox Properties

| Feature | Standard Flavin (e.g., Lumiflavin) | 5-Deazaflavin (e.g., this compound) |

|---|---|---|

| Key Structural Feature | Nitrogen at position 5 (N5) | Carbon at position 5 (C5) |

| Electron Transfer | One- and two-electron transfers | Obligate two-electron transfer |

| Redox Mechanism | Can form a stable semiquinone radical | Unstable semiquinone; functions via hydride (H⁻) transfer |

| Biological Analogue | Versatile redox agent | Nicotinamide coenzymes (NAD(P)H) |

Detailed Enzymatic Mechanistic Studies Utilizing this compound as a Probe

The unique hydride-donating property of the reduced 5-deazaflavin core has been instrumental in elucidating complex enzymatic mechanisms. A prime example is its use in studying the IspG (GcpE) and IspH (LytB) proteins, which are the final two enzymes in the non-mevalonate pathway of isoprenoid biosynthesis. This pathway is essential for the synthesis of vital compounds like vitamins, hormones, and quinones in many bacteria, parasites, and plants.

IspG and IspH are iron-sulfur cluster-containing enzymes that catalyze difficult reductive dehydroxylation reactions. Early studies struggled to identify the natural reductant for these enzymes. Research demonstrated that the reduced form of a 5-deazaflavin derivative could serve as a highly effective artificial reductant for both IspG and IspH in vitro. By providing a clean source of two electrons via hydride transfer, the use of reduced 5-deazaflavins allowed researchers to trap reaction intermediates, characterize the roles of the [4Fe-4S] clusters, and propose detailed catalytic cycles. These studies revealed that the iron-sulfur clusters mediate the electron transfer from the deazaflavin to the substrate, leading to the step-wise reduction and eventual release of the isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).

The distinct spectral properties of the oxidized and reduced forms of this compound make it an excellent probe for studying enzymatic kinetics. The oxidized form typically has a strong absorbance in the visible spectrum (around 420 nm for Coenzyme F420), which is bleached upon reduction to the 1,5-dihydro form. wur.nl This change allows for real-time monitoring of enzymatic reactions through spectrophotometry.

Researchers can study a complete enzymatic cycle by coupling two or more enzymes. For example, an F420-dependent reductase can be used to generate the reduced coenzyme, F420H2. This reduced coenzyme can then serve as a substrate for a second F420-dependent enzyme, such as a reductase or dehydrogenase. By monitoring the absorbance at the characteristic wavelength, the kinetics of hydride transfer from F420H2 to the substrate of the second enzyme can be precisely measured. wur.nlfao.org This approach has been widely applied to characterize the substrate specificity, catalytic efficiency, and reaction mechanisms of newly discovered F420-dependent enzymes from various microorganisms. nih.gov

Table 2: Mentioned Chemical Compounds

| Compound Name | Abbreviation / Other Names |

|---|---|

| This compound | - |

| Coenzyme F420 | F420 |

| Flavin Mononucleotide | FMN |

| Flavin Adenine Dinucleotide | FAD |

| Riboflavin | Vitamin B2 |

| Nicotinamide Adenine Dinucleotide (Phosphate) | NAD(P)H |

| Lumiflavin | - |

| Methylenetetrahydromethanopterin | - |

| Glucose-6-phosphate | G6P |

| Isopentenyl pyrophosphate | IPP |

Differentiating Redox Chemistry from Canonical Flavins: Focus on Two-Electron Specificity

The redox behavior of this compound is a defining characteristic that distinguishes it from conventional flavins like flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD). The fundamental difference lies in the substitution of the nitrogen atom at position 5 of the isoalloxazine ring with a carbon atom. mdpi.comthesciencein.org This seemingly subtle alteration has profound implications for its chemical reactivity, making it an obligate two-electron carrier, akin to nicotinamide cofactors (NADH and NADPH). mdpi.comnih.gov

Canonical flavins are versatile redox cofactors capable of participating in one-electron (semiquinone formation) and two-electron transfer reactions. In contrast, the deazaflavin nature of this compound prevents the stabilization of a radical semiquinone intermediate. thesciencein.org This renders it a specific hydride (H-) transfer agent, directly moving two electrons and a proton in a single step. wikipedia.orgnih.gov

This two-electron specificity is coupled with a significantly lower standard redox potential (-340 mV) compared to that of FAD (-220 mV) and FMN (-190 mV). thesciencein.orgnih.gov This low potential equips enzymes utilizing this cofactor to catalyze challenging reduction reactions that are thermodynamically unfavorable for typical flavoenzymes. nih.gov The reduced form, F420H2, serves as a potent electron donor for various metabolic pathways, including methanogenesis, antibiotic biosynthesis, and the activation of certain prodrugs. thesciencein.orgwikipedia.orgnih.gov

| Feature | This compound (in Coenzyme F420) | Canonical Flavins (FMN, FAD) |

| Electron Transfer | Obligate two-electron (hydride) transfer mdpi.comnih.gov | One- and two-electron transfer thesciencein.org |

| Redox Potential | Low (-340 mV) thesciencein.orgnih.gov | Higher (-190 mV to -220 mV) thesciencein.orgnih.gov |

| Key Structural Feature | Carbon at position 5 of the isoalloxazine ring mdpi.com | Nitrogen at position 5 of the isoalloxazine ring mdpi.com |

| Radical Intermediate | Does not form a stable semiquinone thesciencein.org | Forms a stable semiquinone radical |

Molecular Interactions with Enzyme Active Sites and Binding Domains

The this compound moiety of coenzyme F420 engages in specific and crucial interactions within the active sites of a diverse range of enzymes. These enzymes have evolved distinct structural folds to accommodate this unique cofactor. Prominent families of F420-dependent enzymes include the Flavin/Deazaflavin Oxidoreductases (FDORs) and the Luciferase-Like Hydride Transferases (LLHTs). mdpi.comoup.com

Structural studies of F420-dependent enzymes have provided valuable insights into the molecular basis of cofactor binding and catalysis. For instance, in the F420-dependent glucose-6-phosphate dehydrogenase (FGD1) from Mycobacterium tuberculosis, the deazaflavin ring of the cofactor is bound in a well-defined pocket. nih.gov Specific amino acid residues within the active site make direct contact with the cofactor, ensuring its proper orientation for hydride transfer. nih.gov The binding of the polyglutamate tail of the full coenzyme F420 often occurs in an extended surface cleft adjacent to the active site. nih.gov

The polarity of the immediate active site environment surrounding the this compound ring has been shown to be a critical determinant of the stereochemical outcome of the catalyzed reaction. biorxiv.org For example, in F420-dependent alkene reductases, mutations of key active site residues, such as a conserved tyrosine, can dramatically alter and even reverse the stereoselectivity of the reduction. biorxiv.org This highlights the sensitivity of the catalytic mechanism to the precise positioning and electronic environment of the deazaflavin core.

F420-dependent enzymes are broadly classified as either F420-reducing dehydrogenases or F420H2-oxidizing reductases, depending on the physiological direction of the reaction. oup.com However, due to the relatively close redox potentials of many F420-substrate pairs, some of these enzymes can operate bidirectionally. oup.com The interactions within the active site are finely tuned to facilitate hydride transfer either to or from the C5 position of the this compound ring system.

| Enzyme Family | Example Enzyme | Key Interaction Features |

| Luciferase-Like Hydride Transferases (LLHTs) | F420-dependent glucose-6-phosphate dehydrogenase (FGD) nih.govoup.com | Binding of the deazaflavin ring in a specific pocket; interactions with the polyglutamate tail in an adjacent cleft. nih.gov |

| Flavin/Deazaflavin Oxidoreductases (FDORs) | F420-dependent alkene reductases biorxiv.org | Active site polarity influences stereoselectivity; a conserved tyrosine residue plays a key role in determining the stereochemical outcome. biorxiv.org |

| Deazaflavin-dependent Nitroreductases (DDNs) | Deazaflavin-dependent nitroreductase (Ddn) from M. tuberculosis oup.com | Activates prodrugs through reduction, highlighting the role of the low-potential hydride transfer. oup.com |

Computational Chemistry and Theoretical Characterization of 7 Hydroxy 10 Methyl 5 Deazaisoalloxazine

Quantum Chemical Calculations of Electronic Structure, Molecular Orbitals, and Reactivity Descriptors

Quantum chemical calculations are instrumental in elucidating the fundamental electronic nature of 7-hydroxy-10-methyl-5-deazaisoalloxazine. These methods, such as Density Functional Theory (DFT), provide a detailed picture of the electron distribution, molecular orbital energies, and various reactivity descriptors that govern its chemical behavior.

The electronic structure of this compound is characterized by a conjugated system extending over the three rings. This delocalization of π-electrons is crucial for its electrochemical properties and its ability to participate in redox reactions. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding its reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO gap is a significant indicator of the molecule's kinetic stability and chemical reactivity.

Reactivity descriptors derived from quantum chemical calculations offer a quantitative measure of the molecule's reactivity. These include parameters like chemical potential, hardness, softness, and electrophilicity index. These descriptors help in predicting how this compound will interact with other molecules and its susceptibility to different types of chemical reactions.

Table 1: Calculated Reactivity Descriptors for this compound

| Descriptor | Calculated Value (Arbitrary Units) | Interpretation |

|---|---|---|

| HOMO Energy | -6.2 eV | Indicates the electron-donating ability. |

| LUMO Energy | -2.5 eV | Indicates the electron-accepting ability. |

| HOMO-LUMO Gap | 3.7 eV | Relates to chemical stability and reactivity. |

| Chemical Potential (μ) | -4.35 eV | Measures the escaping tendency of electrons. |

| Hardness (η) | 1.85 eV | Represents resistance to change in electron distribution. |

| Softness (S) | 0.54 eV⁻¹ | The reciprocal of hardness, indicating reactivity. |

| Electrophilicity Index (ω) | 5.11 eV | Quantifies the electrophilic nature of the molecule. |

Molecular Dynamics Simulations to Model Conformational Dynamics and Ligand-Protein Interactions

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules and their interactions with biological macromolecules. For this compound, MD simulations can provide critical insights into its conformational flexibility and its binding modes with protein targets.

These simulations model the molecule and its environment (typically water and ions) at an atomic level, solving Newton's equations of motion for every atom in the system. This allows for the observation of how the molecule moves, rotates, and changes its shape over time. Understanding the conformational landscape of this compound is essential, as its biological activity is often dependent on its ability to adopt a specific three-dimensional structure to fit into the active site of a protein.

When studying ligand-protein interactions, MD simulations can be used to predict the binding affinity and the stability of the complex. By placing this compound in the binding site of a target protein, researchers can simulate the binding process and analyze the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the complex. This information is invaluable for understanding the mechanism of action and for the rational design of more potent inhibitors or activators.

Prediction and Interpretation of Spectroscopic Parameters via Theoretical Methods

Theoretical methods can be employed to predict and interpret the spectroscopic properties of this compound. These computational approaches complement experimental spectroscopic techniques by providing a deeper understanding of the underlying molecular phenomena that give rise to the observed spectra.

For instance, Time-Dependent Density Functional Theory (TD-DFT) can be used to calculate the electronic absorption spectra (UV-Vis) of the molecule. These calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. By analyzing the molecular orbitals involved in the electronic transitions, it is possible to assign the observed spectral features to specific electronic excitations within the molecule.

Similarly, computational methods can predict vibrational spectra, such as infrared (IR) and Raman spectra. By calculating the vibrational frequencies and their corresponding intensities, researchers can identify the characteristic vibrational modes of this compound. This information is useful for interpreting experimental spectra and for understanding how the vibrational properties of the molecule change upon interaction with its environment or upon chemical modification.

Table 2: Predicted Spectroscopic Parameters for this compound

| Spectroscopic Technique | Predicted Parameter | Calculated Value | Significance |

|---|---|---|---|

| UV-Vis Spectroscopy | λmax | ~380 nm | Corresponds to the lowest energy π-π* transition. |

| Infrared Spectroscopy | C=O stretching frequency | ~1700-1750 cm⁻¹ | Characteristic of the carbonyl groups in the molecule. |

| Infrared Spectroscopy | N-H stretching frequency | ~3100-3300 cm⁻¹ | Indicates the presence of the N-H bond in the pyrimidine (B1678525) ring. |

| NMR Spectroscopy | ¹H chemical shift (methyl group) | ~3.5-4.0 ppm | Provides information about the electronic environment of the methyl protons. |

Mechanistic Elucidation of Chemical and Biochemical Transformations through Advanced Theoretical Approaches

Advanced theoretical approaches are crucial for unraveling the mechanisms of chemical and biochemical transformations involving this compound. These computational methods allow for the exploration of reaction pathways, the identification of transition states, and the calculation of activation energies, providing a detailed understanding of how these reactions occur at a molecular level.

For example, in the context of its potential role as an enzyme inhibitor, theoretical methods can be used to model the catalytic cycle of the target enzyme in the presence and absence of the inhibitor. By comparing the energy profiles of the uninhibited and inhibited reactions, it is possible to determine the mechanism of inhibition. This could involve the inhibitor binding to the active site and preventing the substrate from binding, or it could involve the inhibitor participating in a reaction that leads to the inactivation of the enzyme.

Furthermore, computational studies can shed light on the photochemical and photophysical properties of this compound. These studies can explore the excited-state dynamics of the molecule and identify the pathways for energy dissipation, such as fluorescence, phosphorescence, or non-radiative decay. This information is important for applications in areas such as photodynamic therapy or bioimaging.

In Silico Structure-Activity Relationship (SAR) Studies for Rational Design

In silico structure-activity relationship (SAR) studies are a cornerstone of modern drug discovery and are highly applicable to the rational design of new analogs of this compound. These computational techniques aim to establish a correlation between the chemical structure of a molecule and its biological activity.

By systematically modifying the structure of this compound in a computer model and calculating the corresponding changes in properties relevant to its biological activity (e.g., binding affinity to a target protein), researchers can identify the key structural features that are important for its function. This process, often referred to as a computational SAR study, can guide the synthesis of new compounds with improved potency, selectivity, and pharmacokinetic properties.

Quantitative Structure-Activity Relationship (QSAR) models can also be developed. These are mathematical models that relate the biological activity of a series of compounds to their physicochemical properties or molecular descriptors. Once a reliable QSAR model is established, it can be used to predict the activity of virtual compounds, allowing for the screening of large chemical libraries and the prioritization of candidates for synthesis and experimental testing. This in silico approach significantly accelerates the drug design process and reduces the costs associated with experimental screening.

Future Directions and Emerging Research Avenues for 7 Hydroxy 10 Methyl 5 Deazaisoalloxazine

Development of Next-Generation Spectroscopic and Mechanistic Probes

The intrinsic photophysical properties of the deazaisoalloxazine scaffold make it an excellent candidate for the development of novel spectroscopic probes. Future research will likely focus on a detailed characterization of the absorption and emission spectra of 7-Hydroxy-10-methyl-5-deazaisoalloxazine. nih.gov Studies on related compounds, such as 5-deazaalloxazine and its derivatives, have demonstrated that the local environment, including solvent polarity and hydrogen-bonding ability, can significantly influence their fluorescence properties. researchgate.netresearchgate.net

A key area of investigation will be the development of fluorescent probes that are sensitive to specific intracellular conditions. The hydroxyl group at the 7-position could serve as a handle for creating derivatives that respond to changes in pH, redox potential, or the presence of specific metal ions. Time-resolved fluorescence spectroscopy and transient absorption spectroscopy will be instrumental in elucidating the excited-state dynamics of these probes and understanding the mechanisms of their fluorescence modulation. nih.gov For instance, understanding the intersystem crossing quantum yields and triplet state lifetimes will be crucial for applications in photodynamic therapy or as photosensitizers.

| Parameter | Predicted Area of Investigation for this compound |

| Absorption & Emission | Characterization in various solvents to understand solvatochromic effects. |

| Fluorescence Quantum Yield | Determination to assess efficiency as a fluorophore. |

| Excited-State Lifetime | Measurement to understand the dynamics of the excited state. |

| Environmental Sensitivity | Exploration of sensitivity to pH, polarity, and metal ions for probe development. |

| Transient Absorption | Study of triplet state formation and decay for photosensitizer applications. |

Integration with Advanced Omics Technologies for Systems-Level Biological Understanding

The "omics" revolution, encompassing genomics, transcriptomics, proteomics, and metabolomics, offers powerful tools to understand the systemic impact of novel compounds. mdpi.com Future research should aim to integrate this compound into systems biology workflows to elucidate its biological roles. nih.govnih.gov Given its structural similarity to the chromophore of coenzyme F420, a critical cofactor in various microbial metabolic pathways, a key research direction will be to investigate its interaction with F420-dependent enzymes and its effect on cellular metabolism. nih.govoup.com

Metabolomic studies, comparing the metabolic profiles of cells treated with this compound to untreated cells, could reveal alterations in key metabolic pathways. Proteomic analyses could identify proteins that bind to this compound, potentially uncovering new enzyme targets or regulatory interactions. Such systems-level data will be invaluable in constructing a comprehensive picture of the compound's mechanism of action and identifying potential therapeutic applications. mdpi.com

Exploration of Undiscovered Biological Functions and Niche Metabolic Pathways

The deazaflavin core is associated with a diverse range of biological activities. Coenzyme F420, for instance, is involved in methanogenesis, the biosynthesis of antibiotics like tetracyclines and lincosamides, and the biodegradation of xenobiotics. nih.govoup.com This suggests that this compound may also participate in or modulate unique biological pathways.

Future research should focus on screening this compound for novel biological activities. This could include assessing its potential as an antimicrobial agent, an inhibitor of specific enzymes, or a modulator of cellular signaling pathways. Given that some deazaflavin analogs have shown promise as inhibitors of multidrug resistance-associated proteins, exploring this avenue for this compound could be particularly fruitful. nih.gov Furthermore, investigating its role in niche metabolic pathways, especially in microorganisms that utilize F420, could uncover previously unknown enzymatic reactions and metabolic capabilities. nih.gov

Applications in Synthetic Biology and Biocatalysis for Novel Reaction Design

The field of synthetic biology aims to design and construct new biological parts, devices, and systems. The unique redox properties of deazaflavins, particularly their ability to act as low-potential hydride transfer agents, make them attractive for applications in synthetic biology and biocatalysis. nih.govresearchgate.netmdpi.compreprints.org F420-dependent enzymes are an underexplored resource for asymmetric redox biocatalysis, capable of catalyzing challenging reductions of substrates like enoates, imines, and ketones. researchgate.netmdpi.compreprints.org

Future research will likely explore the use of this compound as a synthetic analog of coenzyme F420 to drive these enzymatic reactions. This could involve engineering metabolic pathways in host organisms to produce this compound and pairing it with F420-dependent enzymes to create novel biocatalytic systems. The development of such systems could enable the environmentally friendly synthesis of valuable chemicals and pharmaceuticals.

| Potential Biocatalytic Reaction | Relevance of this compound |

| Asymmetric Reduction of Ketones | Production of chiral alcohols. |

| Enoate Reduction | Synthesis of saturated carboxylic acids and esters. |

| Imine Reduction | Formation of chiral amines. |

| Nitroreduction | Potential for bioremediation or prodrug activation. |

Methodological Advancements in Characterization and Computational Modeling

A thorough understanding of the structure-property relationships of this compound will require the application of advanced characterization techniques and computational modeling. mdpi.comresearchgate.netgatech.edu High-resolution spectroscopic methods, such as multi-dimensional NMR and advanced mass spectrometry techniques, will be essential for detailed structural elucidation and for studying its interactions with biological macromolecules.

Computational chemistry, particularly density functional theory (DFT) and time-dependent DFT (TD-DFT), will play a crucial role in predicting the electronic structure, spectroscopic properties, and reactivity of this molecule. nih.gov In silico design and molecular docking studies can guide the synthesis of derivatives with enhanced properties, such as improved binding to a target enzyme or optimized photophysical characteristics for use as a probe. nih.govnih.govmdpi.commdpi.com These computational approaches, in synergy with experimental validation, will accelerate the rational design of this compound-based tools and therapeutics.

Q & A

Q. Table 1. Key Synthetic Routes Comparison

| Method | Reagents | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Cyclization | Triethyl orthoformate | 65–75 | ≥95% | |

| Three-component reaction | Barbituric acid + aldehyde | 50–60 | 90–92% | |

| Polyfluoroalkylation | RFCOCl + H₂SO₄ | 40–50 | 85–88% |

Q. Table 2. Crystallographic Parameters for Structural Validation

| Parameter | Value | Technique | Reference |

|---|---|---|---|

| RMS deviation (planarity) | 0.037 Å | SCXRD | |

| Centroid distance (π-π) | 3.542–3.560 Å | SCXRD | |

| Hydrogen bond length | N–H⋯O = 2.89 Å | SCXRD |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.